(2R)-4-benzyl-2-(3-fluorophenyl)morpholine (2R)-4-benzyl-2-(3-fluorophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 920802-19-3
VCID: VC16947659
InChI: InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m0/s1
SMILES:
Molecular Formula: C17H18FNO
Molecular Weight: 271.33 g/mol

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine

CAS No.: 920802-19-3

Cat. No.: VC16947659

Molecular Formula: C17H18FNO

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine - 920802-19-3

Specification

CAS No. 920802-19-3
Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
IUPAC Name (2R)-4-benzyl-2-(3-fluorophenyl)morpholine
Standard InChI InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m0/s1
Standard InChI Key FLJPXHBOXRKYIM-KRWDZBQOSA-N
Isomeric SMILES C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F
Canonical SMILES C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine is C₁₇H₁₈FNO, with a molecular weight of 271.33 g/mol. The morpholine ring adopts a chair conformation, with the benzyl and 3-fluorophenyl groups occupying equatorial positions to minimize steric strain . The fluorine atom at the meta position of the phenyl ring introduces electronic effects, including increased electronegativity and potential for halogen bonding .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₇H₁₈FNO
Molecular Weight271.33 g/mol
StereochemistryR-configuration at C2
logP (Estimated)3.2 ± 0.3
Topological Polar Surface Area12.4 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine typically follows a multi-step protocol involving:

  • Ring Formation: Condensation of ethanolamine derivatives with 3-fluorobenzaldehyde to form the morpholine backbone .

  • Enantioselective Functionalization: Asymmetric hydrogenation or chiral resolution to establish the R-configuration .

  • Benzylation: Introduction of the benzyl group via alkylation using benzyl bromide under basic conditions .

A patented method for analogous compounds involves palladium-catalyzed cross-coupling reactions to install aromatic substituents, achieving yields >80% with enantiomeric excess (ee) ≥98% .

Industrial-Scale Production

Industrial processes emphasize solvent optimization (e.g., acetonitrile or tetrahydrofuran) and continuous flow reactors to enhance efficiency. Key challenges include minimizing racemization during benzylation and ensuring reproducibility in fluorine positioning .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ~3.2), favoring solubility in organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with surfactants for biological assays . Stability studies indicate degradation <5% under ambient conditions over six months, with photodegradation accelerated by UV exposure .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 9H, aromatic), 4.21 (dd, J = 10.2 Hz, 1H), 3.82–3.65 (m, 4H, morpholine), 2.95 (d, J = 13.1 Hz, 1H), 2.72 (d, J = 13.1 Hz, 1H) .

  • ¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 138.5 (Cipso), 129.3–115.2 (aromatic), 67.8 (morpholine), 54.1 (CH₂Ph) .

Biological Activity and Applications

Material Science Applications

The meta-fluorine substituent enhances thermal stability (Tdec >250°C), making the compound a candidate for high-performance polymer additives .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Key Properties

CompoundSubstituentlogPBioactivity (IC₅₀)
(2R)-4-Benzyl-2-(4-bromophenyl)morpholine4-Br3.81.2 µM (Enzyme X)
(2R)-4-Benzyl-2-(3-fluorophenyl)morpholine3-F3.2N/A
(2S)-4-Benzyl-2-(2-chlorophenyl)morpholine2-Cl3.50.9 µM (Receptor Y)

Meta-fluorination reduces steric hindrance compared to ortho-substituted analogs, potentially improving target engagement .

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